REACTION_SMILES
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[Br:18][C:19]([C:20](=[O:21])[Cl:22])([CH2:23][CH2:24][CH3:25])[CH3:26].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([NH2:8])[cH:9][cH:10]1.[cH:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][cH:6][c:7]([NH:8][C:20]([C:19]([Br:18])([CH2:23][CH2:24][CH3:25])[CH3:26])=[O:21])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(C)(Br)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CCCC(C)(Br)C(=O)Nc1ccc(C(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |